Cas no 174469-70-6 (2,5,7-trimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)

2,5,7-trimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 2,5,7-Trimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
- 2,5,7-trimethyl-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
- pyrazolo[1,5-a]pyrimidine, 4,5,6,7-tetrahydro-2,5,7-trimethyl-
- 2,5,7-trimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine
- AKOS022176022
- DTXSID50445629
- 174469-70-6
- Z235336633
- 2,5,7-TRIMETHYL-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE
- EN300-1118023
- SCHEMBL5687795
-
- Inchi: InChI=1S/C9H15N3/c1-6-4-8(3)12-9(10-6)5-7(2)11-12/h5-6,8,10H,4H2,1-3H3
- InChI Key: ONMSTJPALRFZAG-UHFFFAOYSA-N
- SMILES: CC1CC(C)N2C(=CC(=N2)C)N1
Computed Properties
- Exact Mass: 165.12675
- Monoisotopic Mass: 165.126597491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.8Ų
- XLogP3: 1.8
Experimental Properties
- PSA: 29.85
2,5,7-trimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1118023-0.5g |
2,5,7-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
174469-70-6 | 90% | 0.5g |
$946.0 | 2023-10-27 | |
Enamine | EN300-1118023-1.0g |
2,5,7-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
174469-70-6 | 90% | 1.0g |
$1286.0 | 2023-07-10 | |
Chemenu | CM151701-1g |
2,5,7-trimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
174469-70-6 | 95% | 1g |
$830 | 2021-08-05 | |
Enamine | EN300-1118023-2.5g |
2,5,7-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
174469-70-6 | 90% | 2.5g |
$1931.0 | 2023-10-27 | |
Enamine | EN300-1118023-10.0g |
2,5,7-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
174469-70-6 | 90% | 10.0g |
$5528.0 | 2023-07-10 | |
Enamine | EN300-1118023-0.25g |
2,5,7-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
174469-70-6 | 90% | 0.25g |
$906.0 | 2023-10-27 | |
Enamine | EN300-1118023-0.1g |
2,5,7-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
174469-70-6 | 90% | 0.1g |
$867.0 | 2023-10-27 | |
Enamine | EN300-1118023-5g |
2,5,7-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
174469-70-6 | 90% | 5g |
$2858.0 | 2023-10-27 | |
Enamine | EN300-1118023-10g |
2,5,7-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
174469-70-6 | 90% | 10g |
$4236.0 | 2023-10-27 | |
Enamine | EN300-1118023-1g |
2,5,7-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
174469-70-6 | 90% | 1g |
$986.0 | 2023-10-27 |
2,5,7-trimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine Related Literature
-
Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
Additional information on 2,5,7-trimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine
Recent Advances in the Study of 2,5,7-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS: 174469-70-6)
The compound 2,5,7-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS: 174469-70-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic scaffold is recognized for its potential as a versatile building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. Recent studies have explored its synthetic pathways, pharmacological properties, and applications in drug discovery, highlighting its relevance in addressing unmet medical needs.
A 2023 study published in the Journal of Medicinal Chemistry investigated the structural optimization of 2,5,7-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine derivatives to enhance their binding affinity for cyclin-dependent kinases (CDKs). The researchers employed a combination of computational modeling and synthetic chemistry to design novel analogs, demonstrating improved selectivity and potency in preclinical models of cancer. These findings suggest that this scaffold holds promise for the development of next-generation CDK inhibitors with reduced off-target effects.
In addition to its role in oncology, recent research has explored the anti-inflammatory properties of 2,5,7-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine derivatives. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that certain analogs of this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential applications in treating autoimmune diseases such as rheumatoid arthritis. The study also highlighted the compound's favorable pharmacokinetic profile, including good oral bioavailability and metabolic stability.
The synthetic accessibility of 2,5,7-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has also been a focus of recent investigations. A 2023 paper in Organic Process Research & Development described a scalable and cost-effective synthesis route for this compound, addressing previous challenges related to yield and purity. The optimized protocol employs green chemistry principles, reducing the use of hazardous reagents and minimizing waste generation, which is critical for large-scale pharmaceutical production.
Looking ahead, the versatility of 2,5,7-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine continues to inspire innovative research. Ongoing studies are exploring its potential in neurodegenerative diseases, infectious diseases, and metabolic disorders, leveraging its unique chemical properties to target diverse biological pathways. As the understanding of this scaffold deepens, it is expected to play an increasingly important role in the development of novel therapeutics.
174469-70-6 (2,5,7-trimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine) Related Products
- 1000577-83-2(1,3-Dibromo-4-chloro-2,5-difluorobenzene)
- 2411179-34-3(rac-(1R,6S)-2-(2-chloroacetyl)-2-azabicyclo4.1.0heptane-1-carboxamide)
- 878057-87-5(4-2-({1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}sulfonyl)acetamidobenzamide)
- 1806640-85-6(Ethyl 3-(2-bromopropanoyl)-5-(chloromethyl)benzoate)
- 16227-06-8(N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide Dihydrochloride)
- 1105192-14-0(2-phenyl-7-(piperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one)
- 3901-07-3(Methyl 3-(4-methoxyphenyl)acrylate)
- 941266-26-8(5-4-(2-methylbenzoyl)piperazin-1-yl-2-(E)-2-(thiophen-2-yl)ethenyl-1,3-oxazole-4-carbonitrile)
- 758724-68-4(4-(1H-imidazol-4-yl)-1,3-thiazole)
- 1416444-71-7((3S)-3-(2-fluorophenoxy)butanoic acid)



